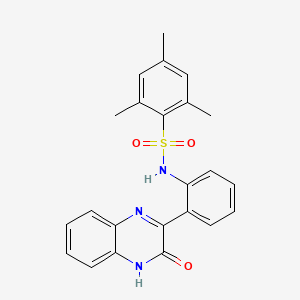

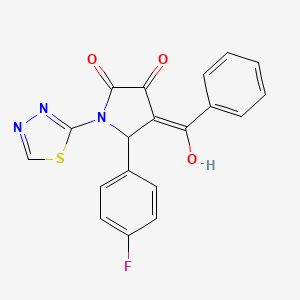

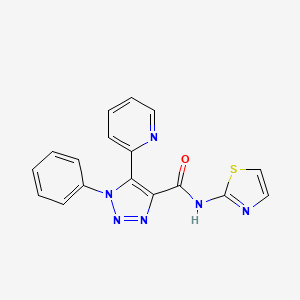

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-8 and is a widely used inhibitor of phospholipase C (PLC). PLC is an essential enzyme that plays a crucial role in several cellular processes, including signal transduction, cell differentiation, and apoptosis. The inhibition of PLC by TMB-8 has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.

科学的研究の応用

Chemical Synthesis and Bioactivity Studies

A series of benzenesulfonamide derivatives have been synthesized to evaluate their cytotoxicity, tumor specificity, and inhibitory potential against carbonic anhydrase enzymes. These compounds, including various sulfonamide structures, show significant cytotoxic activities and strong inhibition against human carbonic anhydrase isoforms, suggesting their potential in anti-tumor activity studies (Gul et al., 2016).

Oxidative Cross-Coupling Reactions

Research on N-(2‘-Phenylphenyl)benzenesulfonamides has led to the development of processes that facilitate the synthesis of complex heterocyclic compounds through oxidative cross-coupling reactions. These methodologies contribute to the synthesis of compounds with high yields and have implications for creating molecules with potential biological activities (Miura et al., 1998).

Synthetic Applications of Metalated Sulfonamides

The exploration of benzenesulfonamide as a Directed Metalation Group (DMG) uncovers its utility in the synthesis of various heterocyclic compounds. The strategic insertion of sulfonamide into molecules paves the way for novel synthetic pathways, expanding the repertoire of synthetic chemistry and offering new avenues for drug development and other applications (Familoni, 2002).

pH-Regulated Transfer Hydrogenation

Innovative catalytic systems involving benzenesulfonamide derivatives enable selective transfer hydrogenation of quinoxalines, demonstrating the influence of pH on reaction outcomes. Such findings are crucial for developing more efficient and selective synthetic processes in aqueous media, with implications for environmentally friendly chemistry (Tan et al., 2011).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Benzenesulfonamides incorporating triazole moieties have been identified as potent inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. These compounds exhibit low nanomolar inhibitory activities against relevant human isoforms of the enzyme, underlining their potential as therapeutic agents for diseases such as glaucoma (Nocentini et al., 2016).

特性

IUPAC Name |

2,4,6-trimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVRCDVRAKJWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)

![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)